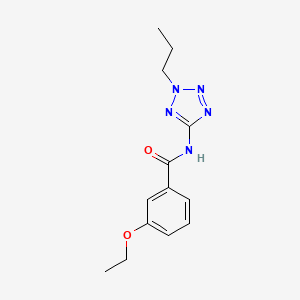![molecular formula C13H9Cl2N3OS B5803110 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide, also known as CPB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. CPB is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in a variety of physiological processes.
Wirkmechanismus
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide inhibits the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is necessary for many physiological processes.
Biochemical and Physiological Effects:
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce bone resorption, and improve acid-base balance. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is its potent inhibitory activity against carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is its potential use as a tool for studying the role of carbonic anhydrase in various physiological processes. Additionally, further research is needed to determine the optimal dosage and administration of 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide for therapeutic use.
Synthesemethoden
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 5-chloro-2-aminopyridine in the presence of triethylamine to form the intermediate product. The intermediate product is then reacted with thiourea to form 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide has been studied extensively for its potential use as a therapeutic agent. It has been shown to have potent inhibitory activity against carbonic anhydrase, which is involved in a variety of physiological processes, including acid-base regulation, respiration, and bone resorption. 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-9-3-1-8(2-4-9)12(19)18-13(20)17-11-6-5-10(15)7-16-11/h1-7H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTSIRPBMZKPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)
![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)
![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)

![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5803099.png)


![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)